molecular formula C11H19BN2O5 B11850723 {1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-72-6

{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid

Cat. No.: B11850723
CAS No.: 915283-72-6
M. Wt: 270.09 g/mol
InChI Key: MHGCJWYSCRNMQJ-UHFFFAOYSA-N
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Description

(1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, an amide linkage, and a boronic acid functional group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the boronic acid group. One common method involves the reaction of a pyrrolidine derivative with a boronic acid precursor under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .

Mechanism of Action

The mechanism of action of (1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(2-(4-Oxopentanamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a pyrrolidine ring, an amide linkage, and a boronic acid group. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

915283-72-6

Molecular Formula

C11H19BN2O5

Molecular Weight

270.09 g/mol

IUPAC Name

[1-[2-(4-oxopentanoylamino)acetyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C11H19BN2O5/c1-8(15)4-5-10(16)13-7-11(17)14-6-2-3-9(14)12(18)19/h9,18-19H,2-7H2,1H3,(H,13,16)

InChI Key

MHGCJWYSCRNMQJ-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)CNC(=O)CCC(=O)C)(O)O

Origin of Product

United States

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